![molecular formula C14H13Cl2NO2S B12454877 2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide CAS No. 487034-61-7](/img/structure/B12454877.png)
2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, and a sulfonamide group attached to a phenylethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with (1R)-1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Substitution Reactions: Products with different substituents on the benzene ring.
Oxidation and Reduction Reactions: Products with altered oxidation states of the sulfonamide group.
Hydrolysis: Products include the corresponding amine and sulfonic acid derivatives.
科学的研究の応用
2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(1-phenylethyl)benzenesulfonamide
Comparison
Compared to similar compounds, 2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of the (1R)-1-phenylethyl group. This structural uniqueness can lead to different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
487034-61-7 |
|---|---|
分子式 |
C14H13Cl2NO2S |
分子量 |
330.2 g/mol |
IUPAC名 |
2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10(11-5-3-2-4-6-11)17-20(18,19)14-9-12(15)7-8-13(14)16/h2-10,17H,1H3/t10-/m1/s1 |
InChIキー |
CISITBRPEMDNKG-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12454797.png)
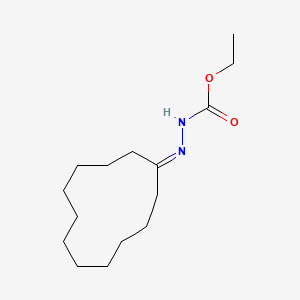

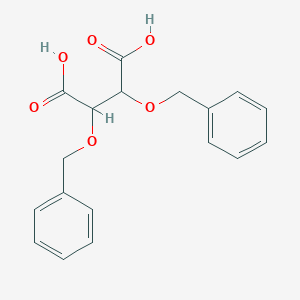
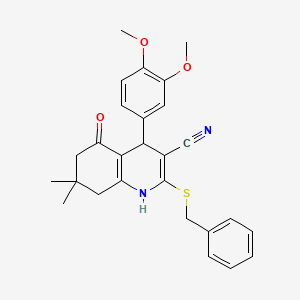
![4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B12454821.png)
![{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12454825.png)
![N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B12454826.png)
![{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid](/img/structure/B12454831.png)
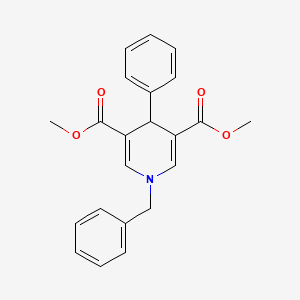
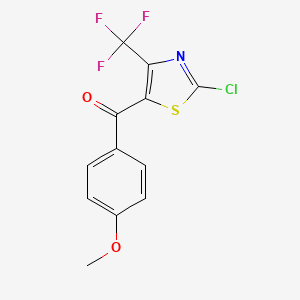
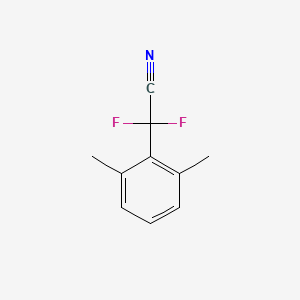
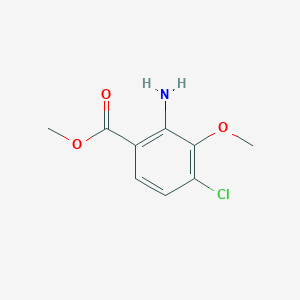
![(4Z)-4-{[(3,3-diphenylpropyl)amino]methylidene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454847.png)
